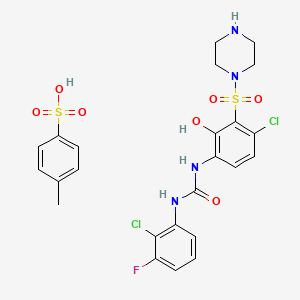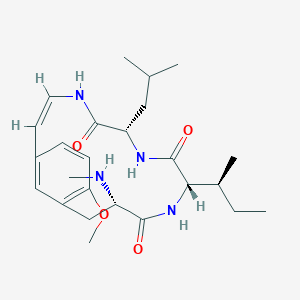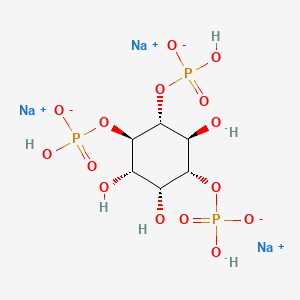
(3R,2'S)-Myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,2'S)-Myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside) is a xanthophyll.
Applications De Recherche Scientifique
Molecular Structure Identification in Cyanobacteria
The carotenoid myxoxanthophyll in Synechocystis sp. PCC 6803 was identified as (3R,2'S)-myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside), rather than rhamnoside. This finding was significant as it indicated the presence of dimethylated fucose in the carotenoid glycosides of cyanobacteria, a previously unreported occurrence. This research contributes to a deeper understanding of carotenoid structures in cyanobacteria, which is vital for exploring their potential applications in various scientific fields (Takaichi, Maoka, & Masamoto, 2001).
Implications in Cyanobacterial Carotenogenesis
Research on the carotenoid content in Thermosynechococcus elongatus strain BP-1 highlighted (3R,2'S)-myxol 2'-fucoside as a key component. The study provided insights into the carotenogenesis pathway in cyanobacteria, specifically the role of 2,2'-beta-hydroxylase (CrtG) in the transformation of myxol to 2-hydroxymyxol and zeaxanthin to nostoxanthin. This information is crucial for understanding the biosynthetic pathways of carotenoids in cyanobacteria, which can have significant implications in biotechnological applications (Iwai, Maoka, Ikeuchi, & Takaichi, 2008).
Unique Carotenoids in Marine Bacteria
The presence of (3R,2'S)-myxol in marine bacteria of the family Flavobacteriaceae was confirmed. The study highlighted the antioxidative activities of this and other monocyclic carotenoids, such as saproxanthin and zeaxanthin, against lipid peroxidation. This discovery opens up potential avenues for the use of these unique carotenoids in antioxidative therapies or as neuroprotective agents (Shindo et al., 2007).
Carotenoid Biosynthesis Pathways
Studies on Anabaena variabilis revealed the absence of myxol glycosides and the presence of free myxol and 4-hydroxymyxol. This finding led to the proposal of a biosynthetic pathway for carotenoids in this cyanobacterium, enhancing our understanding of carotenoid biosynthesis in different species. Such insights can be valuable for biotechnological exploitation of these pathways for the production of specific carotenoids (Takaichi, Mochimaru, & Maoka, 2006).
Fucosyltransferase and β-Carotene Hydroxylase in Carotenoid Synthesis
Research into the substrate specificities and availability of fucosyltransferase and β-carotene hydroxylase in cyanobacteria highlighted their roles in myxol 2′-fucoside synthesis. This work contributes to a broader understanding of the enzymatic processes involved in carotenoid synthesis, which could be pivotal in the development of strategies for industrial carotenoid production (Mochimaru et al., 2008).
Propriétés
Formule moléculaire |
C48H70O7 |
|---|---|
Poids moléculaire |
759.1 g/mol |
Nom IUPAC |
(2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-3,5-dimethoxy-6-methyloxan-4-ol |
InChI |
InChI=1S/C48H70O7/c1-33(19-14-15-20-34(2)22-17-25-36(4)27-29-41-38(6)31-40(49)32-47(41,8)9)21-16-23-35(3)24-18-26-37(5)28-30-42(48(10,11)51)55-46-45(53-13)43(50)44(52-12)39(7)54-46/h14-30,39-40,42-46,49-51H,31-32H2,1-13H3/b15-14+,21-16+,22-17+,24-18+,29-27+,30-28+,33-19+,34-20+,35-23+,36-25+,37-26+/t39-,40+,42-,43+,44+,45-,46-/m0/s1 |
Clé InChI |
YNIWMLHSONPLJN-DKXBYFALSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)OC)O)OC |
SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)OC)O)OC |
SMILES canonique |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)OC)O)OC |
Synonymes |
(3R,2'S)-myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside) myxol dimethylfucoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



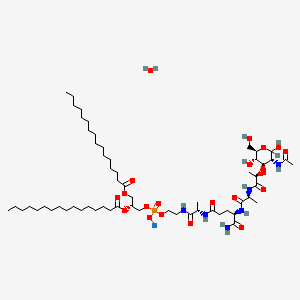

![[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1260566.png)
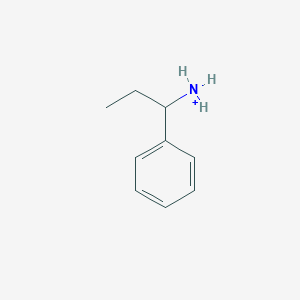
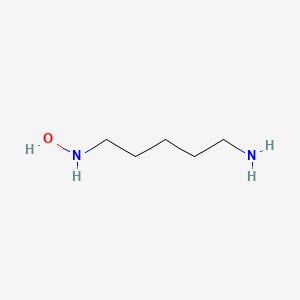
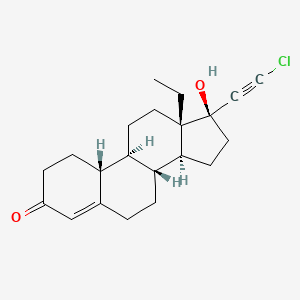
![(4S)-4-[(3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-piperidin-1-ylpentan-1-one](/img/structure/B1260571.png)
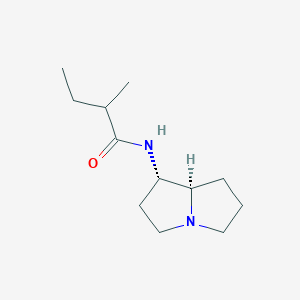

![(8R,9S,10R,13S,14S)-13-methyl-1,2,3,4,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1260576.png)
